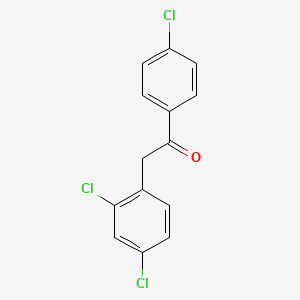

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJIFHFYZXQGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343084 | |

| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654682-18-5 | |

| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone CAS 94171-11-6 properties

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone (CAS 94171-11-6): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 94171-11-6, is a polychlorinated aromatic ketone.[1] While specific research on this compound is not extensively documented in public literature, its structural motifs are prevalent in a variety of pharmacologically and agrochemically significant molecules. The presence of a diarylethanone backbone, substituted with chlorine atoms on both phenyl rings, renders it a highly versatile intermediate for organic synthesis. This guide provides a comprehensive technical overview of its known properties, proposes a logical synthetic route, and explores its potential applications, particularly as a precursor in drug development, drawing insights from closely related analogues.

This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis, offering a synthesized perspective on the utility and characteristics of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis and material science. Below is a summary of the known and predicted properties for this compound.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 94171-11-6 | [2][3] |

| Molecular Formula | C₁₄H₉Cl₃O | [1] |

| Molecular Weight | 299.58 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4'-Chlorophenyl-2,4-dichlorobenzyl ketone | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | [1] |

| InChIKey | QKJIFHFYZXQGIA-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Mass Spectrometry (GC-MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. A known mass spectrum for this compound is available.[1]

| Feature | Description |

| Molecular Ion (M+) | Expected around m/z 298, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6). |

| Major Fragments | Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to characteristic fragments such as the 4-chlorobenzoyl cation (m/z 139) and the 2,4-dichlorobenzyl cation (m/z 159). |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR spectra are not publicly available, a predicted spectrum can be inferred based on the structure.

-

¹H NMR: The proton NMR would show distinct signals for the aromatic protons on both rings, likely in the range of 7.2-7.9 ppm. A key feature would be a singlet for the two methylene (-CH₂-) protons, expected to appear downfield due to the adjacent electron-withdrawing carbonyl and dichlorophenyl groups.

-

¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon around 195 ppm.[4] A signal for the methylene carbon would also be present, along with distinct signals for the aromatic carbons, with their chemical shifts influenced by the positions of the chlorine substituents.

Synthesis and Mechanistic Insights

The synthesis of diarylethanone structures can often be achieved through established organic reactions. A plausible and efficient method for preparing this compound is via a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2,4-dichlorophenylacetyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Sources

A Comprehensive Technical Guide to 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: Synthesis, Characterization, and Applications

Abstract: This whitepaper provides an in-depth technical examination of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated diaryl ethanone of significant interest in medicinal and synthetic chemistry. We delineate a robust synthetic pathway via the Friedel-Crafts acylation, offering a detailed experimental protocol and a mechanistic exploration of this cornerstone reaction. Furthermore, this guide establishes a comprehensive framework for the compound's purification and analytical characterization, employing techniques such as high-performance liquid chromatography (HPLC) and standard spectroscopic methods. The document culminates in a discussion of its pivotal role as a versatile chemical intermediate, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's chemical landscape.

Introduction and Significance

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone belongs to the aryl ketone class of organic compounds. Its structure, featuring a carbonyl group linking a 2,4-dichlorophenyl moiety and a 4-chlorobenzyl group, makes it a valuable and reactive building block in organic synthesis. The strategic placement of chlorine atoms on the aromatic rings significantly influences the molecule's electronic properties and reactivity, while also imparting lipophilicity.

Compounds of this nature are frequently investigated as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The diaryl ketone scaffold is a common feature in a variety of biologically active compounds. Specifically, structurally related chlorophenyl ethanones serve as crucial precursors for widely used antifungal agents, highlighting the potential of the title compound in the discovery and development of new therapeutic entities.[1][2][3] This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this important intermediate.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and properties for 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone are summarized below.

Chemical Structure

Caption: Chemical structure of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone.

Core Data

| Property | Value | Source |

| CAS Number | 94171-11-6 | [4] |

| Molecular Formula | C₁₄H₉Cl₃O | [4] |

| Molecular Weight | 299.58 g/mol | [4] |

| IUPAC Name | 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | N/A |

| SMILES | ClC1=CC=C(C(CC2=CC=C(Cl)C=C2)=O)C=C1Cl | [4] |

Synthesis and Mechanistic Pathway

The synthesis of diaryl ketones such as the title compound is most effectively achieved through the Friedel-Crafts acylation, a robust and versatile method for forming carbon-carbon bonds with aromatic rings.[5][6]

Synthesis Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7][8] In this specific synthesis, 1,3-dichlorobenzene serves as the aromatic substrate, and 4-chlorophenylacetyl chloride acts as the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the acyl chloride, generating a highly reactive acylium ion electrophile.[9] This electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene to form the desired ketone product. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution, as the resulting ketone product is deactivated towards further acylation.[8]

General Synthesis Workflow

The overall process, from starting materials to the final purified product, follows a logical and well-established sequence in synthetic organic chemistry.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Synthesis

-

Materials: 1,3-Dichlorobenzene, 4-Chlorophenylacetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Deionized Water, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 1,3-dichlorobenzene (1.5 eq.) to the flask.

-

Acylation: Add a solution of 4-chlorophenylacetyl chloride (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Reaction Mechanism Visualization

The reaction proceeds via a three-step mechanism: formation of the electrophile, electrophilic attack on the aromatic ring, and deprotonation to restore aromaticity.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Purification and Analytical Characterization

Obtaining a compound in high purity is critical for its use as a research chemical or synthetic intermediate. Following synthesis, the crude product must be purified and its identity and purity rigorously confirmed.

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a hexane/ethyl acetate mixture are good starting points.

-

Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

-

Decolorization: If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Characterization

HPLC is the preferred method for assessing the purity of the final compound. A reverse-phase method is typically employed for molecules of this polarity.

| Parameter | Recommended Value | Rationale |

| HPLC System | Standard system with UV-Vis Detector | Widely available and suitable for chromophoric compounds. |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent separation for non-polar to moderately polar analytes.[10] |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Common mobile phase for reverse-phase chromatography.[10] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection λ | ~254 nm | Aromatic rings and the carbonyl group absorb strongly in this UV region. |

| Injection Vol. | 10 µL | Standard injection volume. |

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone C=O stretch. Additional peaks corresponding to C-Cl bonds (around 1090-1100 cm⁻¹) and aromatic C-H and C=C bonds will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two substituted phenyl rings. A key singlet should appear around 4.2-4.5 ppm, integrating to two protons, which corresponds to the methylene (-CH₂-) bridge between the carbonyl group and the 4-chlorophenyl ring.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon in the downfield region (approx. 195-200 ppm). Multiple signals will be present in the aromatic region (120-145 ppm), and a signal for the methylene carbon will appear around 45-50 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (299.58 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern ([M], [M+2], [M+4], [M+6]) will be observed, providing strong evidence for the compound's identity.

Applications in Drug Development

While direct biological activity data for 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is not widely published, its primary value lies in its role as a sophisticated chemical intermediate. The structural motif of a halogenated phenyl ethanone is a cornerstone in the synthesis of numerous antifungal agents.

For instance, the closely related compound 2-chloro-1-(2,4-dichlorophenyl)ethanone is a well-documented key intermediate in the synthesis of Luliconazole and Miconazole, both of which are potent antifungal drugs.[1][2][3] The synthetic pathway typically involves the reduction of the ketone to a secondary alcohol, followed by further functionalization.[1][2]

By analogy, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone serves as an ideal precursor for creating novel analogues of these established drugs. Researchers can utilize the reactive carbonyl and methylene groups to introduce new functionalities, aiming to:

-

Enhance antifungal potency or broaden the spectrum of activity.

-

Improve the pharmacokinetic profile (absorption, distribution, metabolism, excretion).

-

Overcome existing drug resistance mechanisms.

-

Explore potential activity against other biological targets.

Conclusion

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is a synthetically accessible and valuable diaryl ketone. Its preparation via Friedel-Crafts acylation is a reliable and scalable process. Standard organic chemistry techniques for purification and a suite of modern analytical methods can be used to ensure the high purity required for subsequent synthetic applications. Its structural similarity to known pharmaceutical precursors positions it as a highly promising building block for the discovery and development of next-generation therapeutic agents, particularly within the field of antifungal research.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

PubChem. 2,2-Dichloro-1-(4-chlorophenyl)ethanone. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)-. [Link]

-

National Institutes of Health. Friedel-Crafts Acylation with Amides. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)- IR Spectrum. [Link]

-

PubChem. 1-(3-Chlorophenyl)ethanone. [Link]

-

PubChem. 2',4'-Dichloroacetophenone. [Link]

-

ResearchGate. Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

-

Matrix Fine Chemicals. 1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE | CAS 2234-16-4. [Link]

-

Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. [Link]

-

ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. [Link]

- Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)- Mass Spectrum. [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

-

IUCr Journals. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro.... [Link]

-

EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. [Link]

-

ResearchGate. Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. [Link]

- Google Patents.

- Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

PubMed. Preparation of pharmaceutical important fluorinated 1-arylethanols using isolated enzymes. [Link]

-

ResearchGate. Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

- Google Patents. EP0822250A1 - Process for the extraction of 2-phenylethanol.

-

PubChem. 2-Phenoxy-1-phenylethanone. [Link]

-

PubMed. Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 4. 94171-11-6|2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.cn]

- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Nomenclature and Synonyms of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the nomenclature and synonyms for the chemical compound 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. This document aims to clarify the various naming conventions and provide a clear, authoritative reference for this molecule.

Introduction: The Importance of Precise Chemical Nomenclature

In the fields of chemical research and drug development, unambiguous identification of molecules is paramount. The use of standardized nomenclature, such as that provided by the International Union of Pure and Applied Chemistry (IUPAC), ensures that a chemical name corresponds to a single, unique molecular structure. However, a single compound can often be referred to by several different names, including common names, trade names, and names derived from different nomenclature systems. This guide will dissect the IUPAC name of this compound and explore its synonyms and related chemical entities.

The Core Molecule: Structure and IUPAC Name

The systematic IUPAC name, This compound , precisely describes the molecular structure. Let's break down the name to understand the arrangement of its constituent parts:

-

Ethanone : This is the parent name, indicating a two-carbon acyl group (ethanoyl) attached to a ketone functional group. The "-one" suffix signifies the ketone.

-

1-(4-Chlorophenyl)- : This indicates that at position 1 of the ethanone backbone (the carbonyl carbon), there is a phenyl group substituted with a chlorine atom at its 4-position (para position).

-

2-(2,4-dichlorophenyl) : This tells us that at position 2 of the ethanone backbone (the alpha-carbon), there is a phenyl group substituted with two chlorine atoms, at its 2- and 4-positions.

The combination of these components defines the exact structure of the molecule.

Identified Synonyms and Alternative Names

While the IUPAC name is the most formal and descriptive, several other names and identifiers are used in literature and commercial listings. The following table summarizes the key synonyms and identifiers for this compound.

| Name/Identifier | Type | Notes |

| This compound | IUPAC Name | The systematic and preferred name. |

| Ethanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)- | Indexed Name | A common format in chemical databases.[1] |

| 2-(2,4-Dichlorophenyl)-1-(4-chlorophenyl)ethanone | Alternative IUPAC Name | An equally valid systematic name. |

It is important to note that while direct synonyms are limited, many closely related compounds with similar naming patterns exist. Understanding these can help prevent misidentification.

Distinguishing from Structurally Related Compounds

The search for synonyms often reveals compounds with similar names but different structures. It is crucial for the researcher to be able to distinguish these.

-

2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone : In this molecule, two chlorine atoms are attached to the alpha-carbon of the ethanone, and a 2,4-dichlorophenyl group is on the carbonyl carbon.[2]

-

2-Chloro-1-(4-chlorophenyl)ethanone : This compound has a single chlorine on the alpha-carbon and a 4-chlorophenyl group on the carbonyl carbon.[3][4]

-

1-(2,4-Dichlorophenyl)ethanone : This is an acetophenone derivative with a 2,4-dichlorophenyl group attached to the carbonyl carbon and a methyl group at the alpha-carbon position.[5][6]

Experimental Protocols and Workflows

While this guide focuses on nomenclature, a brief overview of a conceptual experimental workflow for the synthesis of such diaryl ethanones is relevant for the target audience.

Conceptual Synthesis: Friedel-Crafts Acylation

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. A plausible, though not explicitly detailed in the search results, synthetic route for this compound could involve the following conceptual steps:

-

Preparation of the Acyl Chloride : 2-(2,4-Dichlorophenyl)acetic acid would first be converted to its corresponding acyl chloride, 2-(2,4-dichlorophenyl)acetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

-

Friedel-Crafts Reaction : The prepared acyl chloride would then be reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation would preferentially occur at the para position of the chlorobenzene due to the directing effects of the chlorine atom.

-

Work-up and Purification : The reaction mixture would be quenched, typically with dilute acid, and the product extracted with an organic solvent. Purification would then be carried out using techniques like recrystallization or column chromatography to isolate the pure this compound.

The following diagram illustrates this conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Visualization of Nomenclature Relationships

To visually represent the relationships between the core compound and its related structures, the following diagram can be used.

Caption: Relationships between the core compound, its synonyms, and related structures.

Conclusion

The accurate identification of chemical compounds is a foundational aspect of scientific research. For this compound, while the number of direct synonyms is not extensive, the potential for confusion with structurally similar molecules is significant. This guide has provided a clear breakdown of the IUPAC nomenclature, presented known synonyms, and highlighted the key differences between this and related compounds. By utilizing the information and visualizations presented herein, researchers and professionals in drug development can ensure clarity and precision in their work.

References

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dichloro-1-(4-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Dichloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsigma. (n.d.). Ethanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE. Retrieved from [Link]

Sources

- 1. Ethanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)- [654682-18-5] | Chemsigma [chemsigma.com]

- 2. echemi.com [echemi.com]

- 3. 2-chloro-1-(4-chlorophenyl)ethanone | CymitQuimica [cymitquimica.com]

- 4. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 6. 1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE | CAS 2234-16-4 [matrix-fine-chemicals.com]

The Synthetic Potential of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone: A Technical Guide for Advanced Organic Synthesis

Foreword: Unveiling the Utility of a Niche Deoxybenzoin

In the landscape of organic synthesis, the strategic incorporation of halogenated aromatic moieties is a cornerstone of modern drug discovery and materials science. The precise positioning of chlorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide delves into the synthetic versatility of a lesser-explored yet potentially valuable building block: 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone . While specific literature on this exact unsymmetrical deoxybenzoin is not widespread, its structural features suggest a significant role as a versatile intermediate for constructing complex molecular architectures. This document, therefore, serves as a forward-looking technical guide, extrapolating from established chemical principles and analogous structures to illuminate its synthesis, predicted reactivity, and potential applications for researchers, medicinal chemists, and professionals in drug development.

The Architectural Significance of Unsymmetrical Deoxybenzoins

Unsymmetrical deoxybenzoins, characterized by a diarylethanone framework, are pivotal intermediates in the synthesis of a wide array of biologically active compounds.[1][2] Their inherent structural asymmetry provides a versatile scaffold that can be elaborated into diverse heterocyclic systems and other complex molecules. The subject of this guide, this compound, is distinguished by the presence of three chlorine atoms distributed across its two phenyl rings. This specific halogenation pattern is anticipated to confer unique reactivity and provide a handle for further functionalization, making it a compelling target for synthetic exploration.

Proposed Synthetic Pathways to this compound

The construction of the 1,2-diaryl ethanone backbone can be achieved through several established methodologies. The most direct and industrially scalable approach is the Friedel-Crafts acylation.[3]

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation reaction is a fundamental transformation in organic chemistry for the formation of aryl ketones. In the context of our target molecule, this would involve the reaction of a suitable acylating agent with a substituted benzene in the presence of a Lewis acid catalyst. A plausible route is the acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride.

Conceptual Workflow: Friedel-Crafts Acylation

Caption: Proposed Friedel-Crafts acylation route to the target molecule.

Experimental Protocol: Proposed Synthesis via Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in the same solvent via the dropping funnel. Stir the mixture at this temperature for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: Add 1,3-dichlorobenzene (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous reagents is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

-

Stoichiometry: A slight excess of the arene and Lewis acid is often employed to ensure complete consumption of the acylating agent.

-

Temperature Control: The initial cooling to 0 °C controls the exothermic formation of the acylium ion complex. Subsequent heating is necessary to drive the acylation of the deactivated dichlorobenzene ring.

-

Quenching: The reaction is quenched with ice and acid to decompose the aluminum chloride complex and separate the catalyst from the product.

Predicted Reactivity and Synthetic Transformations

The chemical personality of this compound is dictated by its ketone functional group and the three chloro-substituted aromatic rings. The ketone offers a rich platform for a multitude of transformations.

Reactions at the Carbonyl Group

The carbonyl group is a prime site for nucleophilic attack, enabling a wide range of derivatizations.

-

Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can be a chiral building block if the reduction is performed asymmetrically.[4]

-

Oxidative Cleavage: Under harsh oxidative conditions, the C-C bond adjacent to the carbonyl can be cleaved.

-

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines can yield hydrazones, and reaction with hydroxylamine can produce oximes.[5][6] These derivatives are often crystalline solids and can be useful for characterization.

Table 1: Predicted Key Transformations of the Ketone Functional Group

| Reaction Type | Reagents and Conditions | Product Class | Potential Significance |

| Reduction | NaBH₄, Methanol | Secondary Alcohol | Precursor to chiral ligands and biologically active molecules. |

| Reductive Amination | Amine, NaBH₃CN | Amine | Introduction of nitrogen-containing functional groups. |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | Formation of a C=C bond, useful for further elaboration.[7] |

| Grignard Reaction | Organomagnesium halide (e.g., CH₃MgBr) | Tertiary Alcohol | Carbon-carbon bond formation to build molecular complexity. |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base catalyst | α,β-Unsaturated Ketone | Formation of new C-C bonds and conjugated systems.[7] |

Reactions Involving the α-Methylene Group

The methylene group alpha to the carbonyl is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile.

-

Halogenation: In the presence of a halogen and an acid or base catalyst, the α-methylene group can be halogenated. For example, reaction with bromine in acetic acid would likely yield 2-bromo-1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. This α-haloketone is a valuable intermediate for the synthesis of various heterocycles.

-

Alkylation: The enolate can be alkylated with alkyl halides to introduce substituents at the α-position.

Potential Applications in Organic Synthesis and Drug Discovery

The true value of a synthetic building block is realized in its ability to facilitate the construction of molecules with desired functions. This compound is poised to be a valuable precursor in several areas.

Synthesis of Heterocyclic Compounds

Many biologically active compounds feature heterocyclic cores. The reactivity of the target molecule makes it an ideal starting material for the synthesis of various heterocycles.

-

Imidazole Derivatives: Condensation of the corresponding α-haloketone with amidines or ammonia can lead to the formation of substituted imidazoles. Imidazole-containing molecules are known to possess a broad spectrum of biological activities, including antifungal and anti-inflammatory properties.[8]

-

Triazole Derivatives: α-Haloketones can also be used in the synthesis of triazole derivatives, which are another important class of pharmacologically active compounds.[9]

Logical Workflow: From Deoxybenzoin to Heterocycles

Caption: A potential pathway to heterocyclic scaffolds.

Precursor for Agrochemicals and Pharmaceuticals

The chlorinated phenyl motifs are common in many agrochemicals and pharmaceuticals due to their ability to enhance lipophilicity and metabolic stability. The target molecule could serve as a key intermediate in the synthesis of novel fungicides, herbicides, or insecticides. In the pharmaceutical arena, it could be a starting point for the development of new therapeutic agents, for instance, by its elaboration into enzyme inhibitors or receptor modulators. The structural similarity to precursors of known antifungal agents suggests its potential in this area.[4]

Conclusion and Future Outlook

While direct experimental data on this compound is currently limited in the public domain, a thorough analysis of its structure and the principles of organic synthesis allows for a confident prediction of its synthetic utility. The proposed Friedel-Crafts synthesis provides a viable route to this intriguing molecule. Its ketone functionality and α-methylene group offer a rich playground for chemical transformations, paving the way for the synthesis of a diverse range of derivatives, particularly heterocyclic compounds of medicinal interest. As the demand for novel, structurally complex, and functionally optimized molecules continues to grow, the exploration of such niche building blocks will be paramount. This guide serves as a testament to the power of predictive chemistry and aims to inspire further investigation into the role of this compound in the advancement of organic synthesis.

References

- Cain, J. C., & Simonsen, J. L. (1912). CX.-Synthesis of Unsymmetrical Derivatives of Deoxybenzoin. Journal of the Chemical Society, Transactions, 101, 1061-1071.

- Chen, J., et al. (2018). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 22(9), 1236-1242.

- Karad, S. C., & Liu, C. (2013). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4344-4348.

-

LibreTexts. (2023). Addition-Elimination Reactions. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

-

(No author given). (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Link]

- Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry, 65(1), 254-255.

-

Wang, Y., et al. (2015). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. [Link]

-

(No author given). (2021). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. ResearchGate. [Link]

-

Uygun, Y., & Karaoğlu, Ş. A. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. [Link]

-

(No author given). (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. National Institutes of Health. [Link]

- (No author given). (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

(No author given). (2013). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. PubMed. [Link]

- (No author given). (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

(No author given). (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]

-

(No author given). (2000). Unsymmetrical Diaryl Ketones from Arenes. Organic Chemistry Portal. [Link]

-

(No author given). (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

-

(No author given). (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]

-

(No author given). (2023). Addition-Elimination Reactions. Chemistry LibreTexts. [Link]

-

(No author given). (2011). Friedel-Crafts Acylation with Amides. National Institutes of Health. [Link]

-

(No author given). (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Link]

Sources

- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jelsciences.com [jelsciences.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and History of Chlorinated Aromatic Ketones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery, synthesis, and applications of chlorinated aromatic ketones. It is designed to offer a comprehensive technical resource for professionals in the fields of chemical research and drug development, emphasizing the historical context, mechanistic underpinnings, and practical methodologies that have shaped our understanding and use of this important class of compounds.

I. The Genesis of a Reaction: The Friedel-Crafts Acylation

The story of chlorinated aromatic ketones is inextricably linked to the discovery of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts serendipitously observed the reaction of alkyl halides with aromatic hydrocarbons in the presence of aluminum chloride, leading to the formation of new carbon-carbon bonds.[1][2][3] This groundbreaking discovery was soon extended to include acylation reactions, where an acyl group is introduced onto an aromatic ring, thus providing a direct route to aromatic ketones.[1][2][4]

The Friedel-Crafts acylation proved to be a versatile and powerful tool for synthesizing a wide array of aromatic ketones, including their chlorinated derivatives. The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][4] The catalyst activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[2][4]

Mechanism of Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation is a cornerstone of organic chemistry education and is crucial for understanding the synthesis of chlorinated aromatic ketones.

Figure 1: Mechanism of Friedel-Crafts Acylation.

II. Early Discoveries and Synthesis of Key Chlorinated Aromatic Ketones

Building upon the foundation of the Friedel-Crafts reaction, chemists began to explore the synthesis of various substituted aromatic ketones. The introduction of chlorine atoms onto the aromatic ring or the acyl chain opened up new avenues for chemical synthesis and led to the discovery of compounds with unique properties.

A. Chloroacetophenone: A Tear Gas Agent

One of the earliest and most well-known chlorinated aromatic ketones is chloroacetophenone, also known as phenacyl chloride. It was first synthesized in 1871 by Carl Graebe, who prepared it by passing chlorine through boiling acetophenone.[5] Another method for its synthesis is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using aluminum chloride as a catalyst.[5]

Materials:

-

Benzene (anhydrous)

-

Chloroacetyl chloride

-

Aluminum chloride (anhydrous)

-

Dry diethyl ether (solvent)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in dry diethyl ether is prepared and cooled in an ice bath.

-

A solution of chloroacetyl chloride in dry diethyl ether is added dropwise to the stirred suspension.

-

After the addition is complete, a solution of benzene in dry diethyl ether is added slowly.

-

The reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield chloroacetophenone.

B. Dichlorobenzophenone: An Industrial Intermediate

4,4'-Dichlorobenzophenone is another significant chlorinated aromatic ketone with the formula (ClC₆H₄)₂CO.[6] Its synthesis is a classic example of the Friedel-Crafts acylation, involving the reaction of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst.[6]

Figure 2: Workflow for the Synthesis of 4,4'-Dichlorobenzophenone.

III. Evolution of Synthetic Methodologies

While the Friedel-Crafts acylation remains a cornerstone for the synthesis of chlorinated aromatic ketones, various other methods have been developed over the years to improve efficiency, selectivity, and environmental friendliness. These include modifications of the classical approach and the development of entirely new synthetic routes.

A. α-Chlorination of Ketones

The direct chlorination of ketones at the α-position to the carbonyl group is a common method for preparing α-chloro ketones.[7][8][9] This can be achieved using various chlorinating agents, such as chlorine gas, sulfuryl chloride, and N-chlorosuccinimide.[9] The reaction can be catalyzed by acids or initiated by light.[9]

Table 1: Comparison of α-Chlorination Reagents for Ketones

| Reagent | Advantages | Disadvantages |

| Chlorine Gas (Cl₂) | Inexpensive | Can lead to polychlorination, hazardous to handle |

| Sulfuryl Chloride (SO₂Cl₂) | Good for monochlorination | Can be corrosive and releases toxic byproducts |

| N-Chlorosuccinimide (NCS) | Milder, more selective | More expensive than other reagents |

| p-Toluenesulfonyl chloride | Good yields for α-chloroketones | Requires a strong base like LDA |

B. Modern Synthetic Approaches

Recent research has focused on developing greener and more efficient methods for the synthesis of chlorinated aromatic ketones.[10] This includes the use of solid acid catalysts to replace corrosive Lewis acids in Friedel-Crafts reactions and the development of catalytic methods for direct C-H chlorination of aromatic rings.[11] Visible-light-mediated reactions are also emerging as a promising environmentally friendly approach.[12]

IV. Applications and Significance

Chlorinated aromatic ketones have found a wide range of applications in various fields, from chemical warfare agents to intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

Chloroacetophenone (CN gas): Historically used as a tear gas agent for riot control.[5]

-

Dichlorobenzophenone: A key intermediate in the synthesis of various compounds, including pesticides and pharmaceuticals.[13] It is also a known metabolite of the degradation of the pesticide DDT.

-

Other Chlorinated Aromatic Ketones: Serve as versatile building blocks in organic synthesis for the preparation of more complex molecules.[14]

V. Toxicology and Environmental Considerations

The widespread use of chlorinated aromatic compounds has raised concerns about their potential toxicity and environmental impact.[15] Many of these compounds are persistent in the environment and can bioaccumulate in the food chain.[15][16]

Human exposure to certain chlorinated aromatic compounds has been linked to various health problems, including skin lesions (chloracne), liver damage, and an increased risk of cancer.[15][17] The toxicity of these compounds is often mediated by their interaction with the aryl hydrocarbon receptor (AhR), which can disrupt normal cellular processes.[17]

The environmental fate of chlorinated aromatic ketones is a subject of ongoing research.[18] Biodegradation by microorganisms is a potential pathway for their removal from the environment, but the process can be slow and may lead to the formation of other persistent and toxic metabolites.[19]

VI. Conclusion

The discovery and development of chlorinated aromatic ketones represent a significant chapter in the history of organic chemistry. From their origins in the seminal work of Friedel and Crafts to their diverse modern applications, these compounds continue to be of great interest to researchers and industrial chemists. A thorough understanding of their synthesis, properties, and potential environmental impact is essential for their responsible use and for the development of safer and more sustainable chemical processes.

VII. References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Wikipedia. Phenacyl chloride. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

-

Wikipedia. 4,4'-Dichlorobenzophenone. [Link]

-

L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

-

ChemistryViews. Charles Friedel and the Accidental Discovery of an Important Reaction. [Link]

-

ResearchGate. Overview of preparation methods for chlorinated ketones. [Link]

-

Google Patents. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.

-

PrepChem.com. Preparation of chloroacetophenone. [Link]

-

PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. [Link]

-

Google Patents. US6337425B1 - Method for chlorinating ketones.

-

Arkivoc. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

-

PubMed. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

-

PubMed. [An outline of chloro-organic compound toxicology]. [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

PMC - NIH. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

-

Sciencemadness.org. α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. [Link]

-

PubMed. Cometabolic degradation of chlorinated aromatic compounds. [Link]

-

Google Patents. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone.

-

BYJU'S. 1. Preparation of Ketones from Acyl Chlorides. [Link]

-

Google Patents. US2204135A - Chlorination of ketones.

-

ResearchGate. Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. [Link]

-

ACS Publications. Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. [Link]

-

Google Patents. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.

-

ResearchGate. Environmental Fate and Transformation Mechanisms of Chlorinated Organic Pollutants from the Petrochemical Industry: Insights for Pollution Control and Remediation. [Link]

-

ChemistryViews. Green Synthesis of Aromatic Ketones in Water. [Link]

-

Wikipedia. Chloroform. [Link]

-

ScienceDirect. Chlorinated paraffin metabolism and its importance for understanding CP toxicity. [Link]

-

ACS Publications. ACS Sustainable Chemistry & Engineering. [Link]

-

Frontiers. Investigating the research landscape of chlorinated paraffins over the past ten decades. [Link]

-

Wikipedia. Dichloromethane. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 3. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 4. byjus.com [byjus.com]

- 5. Phenacyl chloride - Wikipedia [en.wikipedia.org]

- 6. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Green Synthesis of Aromatic Ketones in Water - ChemistryViews [chemistryviews.org]

- 11. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Investigating the research landscape of chlorinated paraffins over the past ten decades [frontiersin.org]

- 17. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cometabolic degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone: A Cornerstone Building Block for Azole Antifungals

Abstract

This technical guide provides an in-depth analysis of 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone, a pivotal ketone intermediate in medicinal chemistry. We will explore its synthesis via the Friedel-Crafts acylation, its critical role as a precursor in the synthesis of prominent azole antifungal agents, particularly Miconazole, and the mechanistic underpinnings of these therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the compound's significance.

Introduction: The Strategic Importance of a Polychlorinated Ketone

In the landscape of medicinal chemistry, the success of a synthetic campaign often hinges on the strategic selection of foundational building blocks. This compound is one such cornerstone molecule. Its structure, featuring a precise arrangement of three chlorine atoms across two phenyl rings, is not a random chemical curiosity. This specific halogenation pattern is a recurring motif in a class of highly successful imidazole-based antifungal drugs.

The primary utility of this ketone lies in its role as a key intermediate for synthesizing drugs like Miconazole, Econazole, and others. These agents are mainstays in the treatment of topical and systemic fungal infections. The ketone's structure provides the perfect scaffold for the subsequent chemical transformations required to build the final, pharmacologically active molecule. Understanding the synthesis and reactivity of this building block is therefore fundamental to understanding the production of these essential medicines.

Synthesis and Physicochemical Properties

The most common and industrially scalable method for synthesizing the target ketone is the Friedel-Crafts acylation . This classic carbon-carbon bond-forming reaction is exceptionally well-suited for this purpose.

The Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the acylation of chlorobenzene with 2,4-dichlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts the chloride from 2,4-dichlorophenylacetyl chloride, generating a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion. The chlorine substituent on chlorobenzene is an ortho, para-director.[2] Due to significant steric hindrance at the ortho position from both the chlorine atom and the bulky incoming acyl group, the substitution occurs overwhelmingly at the para position.[1][3]

-

Deprotonation: A weak base removes the proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Synthesis of the target ketone via Friedel-Crafts acylation.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl₃O | PubChem |

| Molecular Weight | 300.58 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | Approx. 134-138 °C | N/A |

| Solubility | Insoluble in water, soluble in organic solvents like DCM, THF | N/A |

Application as a Core Building Block: The Synthesis of Miconazole

The true value of this compound is demonstrated in its conversion to high-value pharmaceutical agents. The synthesis of Miconazole serves as a perfect case study.

The overall synthetic strategy involves several key transformations starting from the ketone:

-

α-Halogenation: Introduction of a bromine or chlorine atom at the carbon adjacent to the carbonyl group.

-

Reduction: Conversion of the ketone to a secondary alcohol.

-

N-Alkylation: Substitution of the α-halogen with imidazole.

-

O-Alkylation: Etherification of the alcohol with a substituted benzyl halide.

A common, patented industrial route simplifies this by first performing N-alkylation on an α-chlorinated precursor, followed by reduction and O-alkylation.[4]

Synthetic Workflow: From Ketone to Miconazole

Caption: Multi-step synthesis of Miconazole from the core ketone.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on common methodologies described in the patent literature.[4][5]

Step A: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one hydrochloride

-

Setup: To a stirred solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (the α-chlorinated starting ketone) in a suitable solvent like dichloromethane, add imidazole.

-

Reaction: The mixture is heated to reflux for several hours. The N-alkylation reaction proceeds as the imidazole nitrogen displaces the chloride.[4]

-

Work-up: After cooling, the resulting product, an intermediate imidazolyl ketone, is often precipitated and filtered.

Step B: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

-

Setup: The imidazolyl ketone from Step A is dissolved in a protic solvent like methanol.

-

Reaction: The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise.[5] The borohydride selectively reduces the ketone to a secondary alcohol.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

Step C: Synthesis of Miconazole

-

Setup: The alcohol from Step B is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the alcohol, forming an alkoxide.

-

Reaction: 2,4-Dichlorobenzyl chloride is added to the solution. The alkoxide acts as a nucleophile, displacing the chloride on the benzyl group to form the final ether linkage.

-

Work-up & Purification: The reaction is quenched, and the crude Miconazole is extracted. Purification is typically achieved by recrystallization or chromatography to yield the final active pharmaceutical ingredient.

Mechanism of Action of Derived Azole Antifungals

Miconazole and related drugs derived from this building block function by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol 14α-demethylase , a crucial component of the ergosterol biosynthesis pathway.

-

Ergosterol: This sterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It regulates membrane fluidity and permeability.

-

Inhibition: Azole antifungals bind to the heme iron cofactor within the active site of lanosterol 14α-demethylase. This prevents the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.

-

Consequences: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors in the fungal membrane. This disrupts membrane structure and function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.

Caption: Mechanism of action of Miconazole on the ergosterol pathway.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and highly effective starting point for the synthesis of life-saving antifungal medications. Its production via the robust Friedel-Crafts acylation and its versatile reactivity make it an indispensable tool in pharmaceutical manufacturing. The specific polychlorinated structure it provides is key to the potent inhibitory activity of the final drug products against fungal lanosterol 14α-demethylase. As the threat of resistant fungal strains continues to emerge, the principles learned from this building block and its derivatives will undoubtedly inform the design of the next generation of antifungal agents.

References

-

Vertex AI Search Result[6] : This result was not directly relevant to the specific compound this compound, but discussed a related structure, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, and its general applications in pharmaceutical development.

-

ResearchGate[7] : Discusses the use of related chloro-substituted ethanone structures in the synthesis of novel antifungal agents, highlighting the general utility of this class of compounds.

-

Cheméo[8] : Provides chemical property data for 1-(4-chlorophenyl)ethanone, a related but simpler structure.

-

PubChem[9] : National Center for Biotechnology Information. PubChem Compound Summary for CID 4216494, 2,2-Dichloro-1-(4-chlorophenyl)ethanone. Available from: [Link]

-

Chemsrc[10] : Provides basic physical properties for 1-(4-Chlorophenyl)ethanone.

-

Allen Institute for AI[3] : Explains the directing effects and steric hindrance in the Friedel-Crafts acylation of chlorobenzene, confirming para-substitution as the major pathway.

-

Vedantu[2] : Details the Friedel–Crafts acylation of chlorobenzene, explaining the ortho-para directing nature of the chlorine substituent. Available from: [Link]

-

Journal of the Chemical Society C[11] : A research article detailing the product distribution in the Friedel-Crafts benzoylation of chlorobenzene, confirming the predominance of the para-substituted product. Available from: [Link]

-

ResearchGate[12] : Describes an alternative synthesis for Miconazole involving a carbenoid intermediate, providing context on different synthetic routes.

-

Google Patents[13] : Patent describing a synthesis method for a key intermediate in the Miconazole pathway, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

ResearchGate[5] : A research article describing a novel and efficient method for the synthesis of a Miconazole analogue, detailing steps such as reduction and amination. Available from: [Link]

-

Google Patents[4] : Patent CN101863832A, disclosing an industrialized method for producing miconazole nitrate, outlining the key reaction steps from the α-chlorinated ketone. Available from:

-

Google Patents[14] : Patent CN101486680A, describing an industrial production method for miconazole nitrate starting from 2,4-dichloro-α-chloroacetophenone. Available from:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 3. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]

- 4. CN101863832A - Method for producing miconazole nitrate on industrialized basis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. hurawalhi.com [hurawalhi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2,2-Dichloro-1-(4-chlorophenyl)ethanone | C8H5Cl3O | CID 4216494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc [chemsrc.com]

- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]

- 14. CN101486680A - Method for industrial production of miconazole nitrate - Google Patents [patents.google.com]

Whitepaper: A Technical Guide to the Potential Biological Activity of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone Derivatives

Abstract

The 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone scaffold, a deoxybenzoin derivative, represents a promising foundation for the development of novel therapeutic agents. The strategic placement of chloro-substituents on its dual phenyl rings suggests a high potential for significant biological activity, a characteristic frequently observed in halogenated aromatic compounds. This technical guide synthesizes current knowledge on related chemical structures, including chalcones and α-haloketones, to explore the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound class. We will delve into the rationale behind synthetic derivatization, structure-activity relationships, and the mechanistic pathways these molecules may influence. This document serves as a resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols to guide future investigations into this versatile chemical scaffold.

Introduction: The Chemical and Biological Significance of the Scaffold

The core structure, this compound, belongs to the deoxybenzoin class of aromatic ketones. Structurally, it is related to chalcones, which are well-documented precursors in flavonoid biosynthesis and possess a wide array of pharmacological properties.[1][2] The defining features of this scaffold are:

-

An ethanone linker (a two-carbon chain with a carbonyl group) connecting two phenyl rings. This core is chemically robust yet allows for versatile modification.

-

Multiple chlorine substituents : The presence of chlorine atoms on both phenyl rings is critical. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, thereby improving its ability to cross biological membranes. It can also modulate the electronic properties of the rings, influencing binding affinity to biological targets.

Derivatives of this core structure are of significant interest due to the broad spectrum of biological activities demonstrated by related compounds like chalcones and other substituted acetophenones, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5] This guide will explore the therapeutic potential of this specific scaffold by examining the known activities of its analogues and providing a framework for systematic investigation.

Synthetic Strategies and Derivatization Potential

The core scaffold serves as a versatile starting point for creating a library of derivatives. The chemical reactivity of the α-carbon (adjacent to the carbonyl group) and the carbonyl group itself are key to synthetic modifications.[6] These sites allow for the introduction of various functional groups and heterocyclic systems to modulate biological activity.

A general workflow for synthesizing and evaluating derivatives is outlined below. The initial step often involves the synthesis of the parent ketone, followed by reactions that modify the α-carbon or the carbonyl group to introduce diversity.

Caption: General workflow for synthesis and evaluation of derivatives.

Rationale for Derivatization:

-

α-Halogenation: Introducing a halogen (e.g., bromine) at the α-carbon creates a highly reactive α-haloketone.[7] This intermediate is an excellent alkylating agent and a precursor for synthesizing various heterocyclic compounds, such as thiazoles and pyrroles, by reacting with nucleophiles.[6][8]

-

Heterocycle Formation: Many successful drugs contain nitrogen or sulfur-based heterocyclic rings (e.g., imidazole, pyrazole, thiazole).[9][10] Synthesizing derivatives that incorporate these rings is a proven strategy for discovering potent bioactive molecules. For example, pyrazole derivatives have shown significant anti-inflammatory activity.[10]

-

Modifying the Carbonyl Group: The ketone can be reduced to an alcohol or converted to an oxime, providing additional points for modification and altering the molecule's polarity and hydrogen-bonding capabilities.[9]

Potential Antimicrobial Activity

Chalcones and their structural analogues are widely recognized for their antimicrobial properties.[3][11] The α,β-unsaturated keto function in chalcones is often cited as being responsible for this activity.[4] While the saturated ethanone linker in our core scaffold differs from the propenone linker of chalcones, the presence of multiple chloro-phenyl groups suggests a strong potential for antimicrobial effects.

Antibacterial Activity

Studies on various chalcone and acetophenone derivatives show that they can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilic nature imparted by the chlorine atoms in the this compound scaffold would likely enhance its ability to penetrate bacterial cell walls.

Antifungal Activity

The development of antifungal agents is a critical area of research. Derivatives containing an imidazole or triazole ring are particularly effective as they often work by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13] Notably, Sertaconazole, an antifungal medication, is a derivative of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, highlighting the potential of the dichlorophenyl ethanone moiety in this field.[9] Similarly, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, an analogue of Ebselen, has demonstrated strong inhibition against Candida albicans.[14]

Table 1: Summary of Antimicrobial Activity for Related Compounds

| Compound Class | Organism | Activity Metric (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Isoxazole Chalcones | S. aureus (Bacteria) | 1 - 64 µg/mL (MIC) | [15] |

| Dihydropyrazoles | C. albicans (Fungi) | 2 µg/mL (IC₅₀) | [15] |

| Substituted Chalcones | B. subtilis (Bacteria) | 62.5 - 250 µg/mL (MIC) | [3] |

| Benzisoselenazolones | C. albicans (Fungi) | Strong Inhibition |[14] |

Potential Anticancer Activity

The search for novel anticancer agents is a driving force in medicinal chemistry. Chalcones and substituted acetophenones have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][5][16]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many chalcone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the generation of reactive oxygen species (ROS), which triggers either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspase enzymes.[16]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing them from dividing.

-

Inhibition of Key Signaling Pathways: Derivatives can interfere with critical signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer.[10]

Caption: Potential intrinsic pathway for apoptosis induction.

The cytotoxic potential of this compound derivatives would need to be evaluated against a panel of human cancer cell lines and compared with normal cell lines to determine their selectivity and therapeutic index.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of this scaffold is highly dependent on the nature and position of its substituents. Based on data from related compounds, we can infer several SAR trends.

Sources

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ajol.info [ajol.info]

- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Safety and handling of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

An In-depth Technical Guide to 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's physicochemical properties, outlines critical safety and handling protocols based on analogous structures, and presents a plausible, detailed methodology for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's emerging significance as a key intermediate in the development of novel therapeutics, particularly in the realm of neuroprotective and anti-inflammatory agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction: A Versatile Halogenated Ketone Intermediate